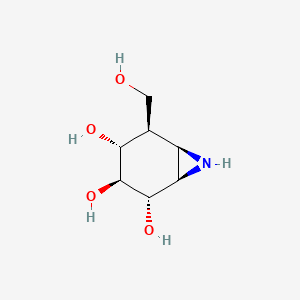

Cyclophellitol aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

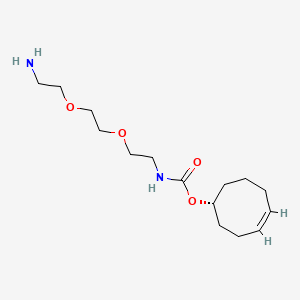

Cyclophellitol aziridine is a synthetic analogue of the natural product cyclophellitol. Both compounds are potent, mechanism-based, and irreversible inhibitors of retaining β-glucosidases . This compound has been extensively studied for its ability to inhibit glycosidases, making it a valuable tool in biochemical research and potential therapeutic applications .

Méthodes De Préparation

Cyclophellitol aziridine can be synthesized through various synthetic routes. One common method involves the transformation of cyclophellitol into its aziridine analogue using Staudinger conditions . This process typically involves the conversion of an azido-alcohol intermediate into the aziridine compound . Another approach includes the synthesis of β-manno-configured this compound and N-alkyl cyclophellitol aziridines, which are used as activity-based probes for detecting specific glycosidases .

Analyse Des Réactions Chimiques

Cyclophellitol aziridine undergoes several types of chemical reactions, primarily due to its aziridine moiety. These reactions include:

Nucleophilic substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of various substituted products.

Ring-opening reactions: Acid-catalyzed ring-opening reactions with catalytic nucleophiles of retaining glycoside hydrolases result in the formation of stable ester linkages.

Covalent inhibition: This compound acts as a covalent and irreversible inhibitor of retaining glycosidases by forming a covalent bond with the enzyme’s active site.

Applications De Recherche Scientifique

Cyclophellitol aziridine has numerous scientific research applications, including:

Biochemical research: It is used as a mechanism-based inhibitor to study the function and structure of retaining glycosidases.

Activity-based probes: This compound and its derivatives are employed as activity-based probes to detect and identify specific glycosidases in complex biological samples.

Medical research: The compound is investigated for its potential therapeutic applications in treating diseases related to glycosidase dysfunction, such as Gaucher disease.

Chemical biology: This compound is used to develop new methodologies for detecting and profiling glycosidases in biological and biomedical research.

Mécanisme D'action

Cyclophellitol aziridine exerts its effects by covalently binding to the active site of retaining glycosidases. The compound mimics the oxocarbenium ion-like transition state of the enzyme’s substrate, leading to the formation of a stable covalent intermediate . This covalent bond formation results in the irreversible inhibition of the enzyme, preventing it from catalyzing further reactions .

Comparaison Avec Des Composés Similaires

Cyclophellitol aziridine is unique compared to other similar compounds due to its potent and irreversible inhibition of retaining glycosidases. Similar compounds include:

Cyclophellitol: The parent compound of this compound, which also acts as an irreversible inhibitor of retaining β-glucosidases.

Conduritol B epoxide: A structurally related compound that lacks the C8 methylene group found in cyclophellitol and this compound.

Carba-cyclophellitols: A new class of carbohydrate mimetics that replace the epoxide oxygen in cyclophellitol with a carbon, resulting in potent inhibitors of retaining glycosidases.

This compound stands out due to its enhanced potency and selectivity as a retaining glycosidase inhibitor .

Propriétés

Formule moléculaire |

C7H13NO4 |

|---|---|

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

(1R,2S,3S,4R,5R,6R)-5-(hydroxymethyl)-7-azabicyclo[4.1.0]heptane-2,3,4-triol |

InChI |

InChI=1S/C7H13NO4/c9-1-2-3-4(8-3)6(11)7(12)5(2)10/h2-12H,1H2/t2-,3+,4+,5+,6-,7-/m0/s1 |

Clé InChI |

GPIFFOGPRPKRHS-DRYVTRLFSA-N |

SMILES isomérique |

C([C@H]1[C@@H]2[C@@H](N2)[C@@H]([C@H]([C@@H]1O)O)O)O |

SMILES canonique |

C(C1C2C(N2)C(C(C1O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)